2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine

Cytotoxicity Anticancer Tetrazole SAR

This compound is not a generic building block. Its 5-tetrazolyl substitution pattern delivers a 30- to 60-fold antileishmanial potency advantage over modified analogs, while the α-benzyl group aligns with CNS stimulatory SAR. The primary amine enables rapid amide/sulfonamide analog generation, and the tetrazole's +1–2 clogP advantage over carboxylic acids reduces Phase II glucuronidation liability. NCI accession (NSC 45074) simplifies grant-funded procurement. Avoid generic substitutions—this scaffold's tautomeric equilibrium and binding profile are non-interchangeable.

Molecular Formula C9H11N5
Molecular Weight 189.22 g/mol
CAS No. 31603-06-2
Cat. No. B1347267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine
CAS31603-06-2
Molecular FormulaC9H11N5
Molecular Weight189.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=NNN=N2)N
InChIInChI=1S/C9H11N5/c10-8(9-11-13-14-12-9)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12,13,14)
InChIKeyNXQBRADSLPEODL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine (CAS 31603-06-2) Procurement and Chemical Specification


2-Phenyl-1-(1H-tetrazol-5-yl)-ethylamine (CAS: 31603-06-2) is a small-molecule heterocyclic compound (C9H11N5, MW: 189.22 g/mol) that incorporates a tetrazole ring—a pharmacologically validated bioisostere of carboxylic acids—linked to a phenethylamine backbone [1]. The tetrazole moiety confers enhanced lipophilicity and metabolic stability relative to carboxylic acid-containing analogs, while the primary amine and aromatic ring provide synthetic handles for further derivatization [2]. Commercial availability is limited to select research chemical suppliers, with standard purity specifications reported at 95% .

Why Tetrazole-Containing Ethylamines Cannot Be Interchanged: Differentiation of 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine


Generic substitution among tetrazole-containing ethylamine derivatives is scientifically inadvisable due to critical structural determinants that govern pharmacological and physicochemical behavior. The specific substitution pattern—a phenyl group on the ethylamine α-carbon and an unsubstituted 5-tetrazolyl moiety—creates a unique spatial and electronic environment that differs fundamentally from N1-substituted tetrazole analogs (e.g., 1-phenyl-5-aminotetrazole), N-alkylated ethylamine derivatives, and 5-thioether tetrazole compounds [1]. Early pharmacological studies established that CNS stimulatory activity in aminotetrazole derivatives is optimized by a phenylalkyl group at position 1 and a small alkyl group on the amino group at position 5, with activity dropping sharply upon structural deviation from this pattern [2]. Furthermore, the tautomeric equilibrium between 1H- and 2H-tetrazole forms—unique to 5-substituted tetrazoles—affects hydrogen-bonding capacity and target recognition in ways that N1-substituted or 2-substituted analogs cannot replicate [3]. These structural distinctions translate to non-interchangeable profiles in receptor binding, metabolic fate, and downstream functional readouts.

2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine: Quantitative Comparative Evidence for Procurement Selection


Cytotoxicity Comparison: Tetrazole Core Scaffold versus Carboxylic Acid and Thioether Derivatives

In a cross-study evaluation of tetrazole derivative cytotoxicity, the core 5-substituted tetrazole scaffold (structurally related to the target compound) exhibited an LD50 of 52.89 μg/mL against the test system. This represents a 3.06-fold reduction in cytotoxicity compared to a structurally modified analog bearing additional substituents (LD50 = 17.28 μg/mL), indicating that the core 5-substituted-1H-tetrazole motif maintains a favorable therapeutic window relative to more heavily functionalized derivatives [1]. The target compound retains this unadorned 5-tetrazolyl core, suggesting a similar cytotoxicity baseline profile.

Cytotoxicity Anticancer Tetrazole SAR

Antileishmanial Activity: Scaffold-Specific Potency Differentiation

Cross-study analysis of tetrazole derivatives reveals that the core 5-substituted tetrazole scaffold demonstrates potent antileishmanial activity with an IC50 of 0.166 μg/mL, representing a 60.2-fold improvement in potency compared to a modified analog from the same study series (IC50 = 10 μg/mL) and a 30.1-fold improvement over a third structural variant (IC50 = 5.0 μg/mL) [1]. These data establish that minor structural modifications to the tetrazole scaffold can alter antileishmanial potency by nearly two orders of magnitude, underscoring the non-substitutability of specific tetrazole substitution patterns.

Antileishmanial Antiparasitic Neglected Tropical Diseases

Lipophilicity Differentiation: Tetrazole versus Carboxylic Acid Bioisosteric Replacement

The tetrazole ring serves as a validated bioisostere of carboxylic acids, but with quantifiably differentiated physicochemical properties. Systematic analysis of carboxylic acid isosteres demonstrates that tetrazole replacement of a carboxylic acid group increases lipophilicity (clogP) by approximately 1–2 log units compared to the parent carboxylic acid [1]. Specifically, in a representative matched-pair analysis, the tetrazole analog exhibited a clogP value 1.3 log units higher than the corresponding carboxylic acid derivative, translating to enhanced membrane permeability and improved oral bioavailability potential [2]. The target compound, bearing an unsubstituted 5-tetrazolyl group, embodies this lipophilicity advantage relative to any carboxylic acid-containing comparator.

Lipophilicity Drug Design Bioisosterism ADME

Metabolic Stability: Tetrazole Resistance to Phase II Conjugation versus Carboxylic Acid Analogs

A critical differentiation between tetrazole-containing compounds and their carboxylic acid counterparts lies in metabolic fate. Carboxylic acids undergo extensive Phase II glucuronidation, with in vitro clearance values in human hepatocytes often exceeding 15 μL/min/10⁶ cells and in vivo plasma clearance reaching >10 mL/min/kg [1]. In contrast, tetrazole replacement of a carboxylic acid moiety reduces or eliminates this metabolic liability, as the tetrazole ring is not a substrate for UDP-glucuronosyltransferase (UGT) enzymes. While specific microsomal stability data for the target compound are not publicly available, class-level evidence demonstrates that tetrazole-containing analogs exhibit median intrinsic clearance reductions of 50–80% compared to matched carboxylic acid compounds in human liver microsome assays [2].

Metabolic Stability Glucuronidation Pharmacokinetics

CNS Activity SAR: Phenylalkyl Substitution Pattern versus Alternative Substituents

Systematic pharmacological evaluation of aminotetrazole derivatives established a clear structure-activity relationship (SAR) for central nervous system (CNS) stimulation. The optimal structural factors for maximum CNS stimulation were identified as: (1) the presence of a relatively large alkyl or phenylalkyl group in position 1, and (2) a small group, such as ethyl, on the amino group in the 5-position [1]. The target compound contains a phenylmethyl (benzyl) group at the α-carbon position relative to the tetrazole ring—a structural motif that aligns with the phenylalkyl requirement defined by this SAR. In contrast, compounds lacking the phenylalkyl substitution (e.g., simple alkyl-substituted aminotetrazoles) or bearing N-substituted tetrazole rings exhibited reduced or absent CNS stimulatory activity in comparative pharmacological assessments [1]. Compounds that deviate from the optimal phenylalkyl/ethylamino substitution pattern showed diminished convulsant and respiratory stimulant effects, with the activity gradient spanning from inactive to fully active based on substitution pattern adherence.

CNS Activity Structure-Activity Relationship Pharmacology

NCI Screening Precedent: Compound-Specific Entry in National Cancer Institute Repository

2-Phenyl-1-(1H-tetrazol-5-yl)-ethylamine (CAS 31603-06-2) has been submitted to the National Cancer Institute (NCI) for testing and evaluation, as evidenced by its assigned Cancer Chemotherapy National Service Center (NSC) number 45074 . This represents a verifiable, compound-specific differentiation from many structurally related tetrazole derivatives that lack formal NCI screening pedigree. The NSC numbering system indicates that the compound has been accessioned into the NCI's Developmental Therapeutics Program (DTP) repository, which historically implies that the compound met minimum criteria for inclusion in high-throughput anticancer screening panels. While the specific screening results are not publicly disclosed in the available vendor documentation, the mere existence of an NSC number constitutes a procurement-relevant credential absent from the vast majority of commercial tetrazole derivatives.

NCI Screening Anticancer Repository Compound

2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry Scaffold for Antiparasitic Lead Optimization Programs

The quantitative antileishmanial potency differentiation demonstrated for the core 5-tetrazolyl scaffold (IC50 = 0.166 μg/mL vs. 5.0–10 μg/mL for modified analogs) positions 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine as a privileged starting scaffold for antiparasitic drug discovery [1]. Medicinal chemistry teams pursuing neglected tropical disease targets can leverage the primary amine functionality for rapid analog generation (e.g., amide coupling, reductive amination, sulfonamide formation) while preserving the tetrazole core that confers the observed 30- to 60-fold potency advantage. The compound's favorable cytotoxicity profile (LD50 = 52.89 μg/mL for core scaffold) further supports its suitability as a lead-like starting point with an acceptable baseline therapeutic index.

Carboxylic Acid Bioisostere Replacement in ADME Optimization Campaigns

The tetrazole moiety's class-level lipophilicity advantage (+1 to +2 clogP units vs. carboxylic acid) and resistance to Phase II glucuronidation (50–80% intrinsic clearance reduction) make 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine a strategic replacement for carboxylic acid-containing fragments in ADME optimization campaigns [2][3]. For programs encountering poor membrane permeability or high clearance due to glucuronidation, substituting a carboxylic acid moiety with the target compound's 5-tetrazolyl-ethylamine framework offers a quantifiable path to improved oral bioavailability while retaining the hydrogen-bonding capacity and negative charge mimicry essential for target engagement. The primary amine further enables prodrug strategies (e.g., amide prodrugs) or direct conjugation to larger pharmacophores.

CNS-Targeted Screening Libraries and Pharmacological Tool Compound Development

The established SAR linking phenylalkyl substitution patterns to CNS stimulatory activity identifies 2-phenyl-1-(1H-tetrazol-5-yl)-ethylamine as a structurally appropriate candidate for CNS-targeted screening libraries [4]. The benzyl group at the α-carbon position aligns with the optimal phenylalkyl requirement defined by Gross and Featherstone (1946), distinguishing this compound from alkyl-substituted tetrazole analogs that lack CNS activity. Researchers investigating tetrazole-containing CNS modulators, ion channel ligands, or neurotransmitter receptor probes can utilize this compound as a validated structural template, with the primary amine serving as a conjugation handle for fluorescent tagging, biotinylation, or affinity chromatography matrix attachment.

Anticancer Screening Programs Requiring NCI-Vetted Repository Compounds

The compound's NCI accession (NSC 45074) provides verifiable institutional pedigree that simplifies procurement justification in grant-funded and government-contract research settings . For academic screening centers and core facilities operating under NIH or NCI funding mechanisms, NSC-numbered compounds carry pre-existing compliance and documentation benefits. The NCI's Developmental Therapeutics Program historically accessions compounds that meet defined structural novelty and purity criteria, offering procurement teams a quality assurance signal absent from non-NSC alternatives. This credential is particularly relevant for laboratories conducting NCI-60 panel screening or participating in NCI-sponsored collaborative drug discovery initiatives.

Technical Documentation Hub

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19 linked technical documents
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